4-(Phenethyl)-cyclohexanone
Description
4-(Phenethyl)-cyclohexanone is a substituted cyclohexanone derivative featuring a phenethyl group (–CH₂CH₂C₆H₅) at the 4-position of the cyclohexanone ring. For instance, 4-Phenylcyclohexanone (C₁₂H₁₄O, MW 174.24) and 4-Cyano-4-(4-fluorophenyl)cyclohexanone (C₁₃H₁₂FNO, MW 217.24) highlight the diversity of substituents that can modify the cyclohexanone core.
Properties
Molecular Formula |
C14H18O |
|---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
4-(2-phenylethyl)cyclohexan-1-one |
InChI |
InChI=1S/C14H18O/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2 |
InChI Key |
IIPLJCLFQPJATL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 4-position of cyclohexanone significantly influences physical and chemical properties. Key comparisons include:
Spectroscopic and Reactivity Profiles
- NMR Shifts: Substituents alter NMR signals. For example, replacing a hydroxyl group with a hydroxyethyl group in cyclohexanone derivatives shifts δH to 3.60 (2H, m) and δC to 59.3, as seen in compound 4 (C₁₄H₂₂O₄) compared to compound 2 .
- Optical Activity : Similar ECD spectra between analogs (e.g., compounds 2 and 4 ) suggest shared stereochemical configurations despite substituent differences.
- Reactivity: Electron-withdrawing groups (e.g., –CN in ) may enhance electrophilicity of the ketone, while bulky substituents (e.g., trans-4-Pentylcyclohexyl ) could hinder enzymatic oxidation by cyclohexanone monooxygenase .
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